2-amino-1-(2,3-difluorophenyl)ethanone HCl
Overview
Description
2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO . It has a molecular weight of 207.605 Da . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is 1S/C8H7F2NO.ClH/c9-5-2-1-3-6 (10)8 (5)7 (12)4-11;/h1-3H,4,11H2;1H . The InChI key is BTQHGMKVJQPOSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 207.605 Da . The InChI code for 2-amino-1-(2,3-difluorophenyl)ethanone hydrochloride is 1S/C8H7F2NO.ClH/c9-5-2-1-3-6 (10)8 (5)7 (12)4-11;/h1-3H,4,11H2;1H .Scientific Research Applications
Synthesis and Identification
- A study focused on the synthesis and identification of a related compound, 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), which has psychoactive properties. This involved the use of analytical techniques like nuclear magnetic resonance spectroscopy and chromatography for confirmation (Power et al., 2015).
Pyrolysis Products
- Research on the pyrolysis products of bk-2C-B and its iodo analogue bk-2C-I, providing insights into the chemical stability and potential degradation products of similar compounds (Texter et al., 2018).
Antimicrobial Activity
- A study explored the synthesis and antimicrobial activity of a similar compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, indicating potential pharmaceutical applications (Wanjari, 2020).
Heterocyclic Compounds Synthesis
- Research has been conducted on the preparation of heterocyclic compounds like isoflavones and pyrimidines using derivatives of 1-(2,4-dihydroxyphenyl)ethanone, showcasing the versatility of such compounds in chemical synthesis (Moskvina et al., 2015).
Chiral Intermediate for Pharmaceuticals
- A practical enzymatic process was developed for the synthesis of a chiral intermediate, vital for making Ticagrelor, using a compound structurally related to 2-amino-1-(2,3-difluorophenyl)ethanone HCl (Guo et al., 2017).
Microwave-assisted Synthesis
- The compound was used in microwave-assisted synthesis experiments, demonstrating its utility in innovative and efficient synthetic chemistry approaches (Ankati & Biehl, 2010).
Asymmetric Synthesis
- A study demonstrated the effective asymmetric synthesis of amino alcohols using 2-substituted acetophenones, which are structurally related, showcasing the compound's relevance in producing optically active molecules (Watanabe et al., 2002).
properties
IUPAC Name |
2-amino-1-(2,3-difluorophenyl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAAZOCTXISYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(2,3-difluorophenyl)ethanone HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.